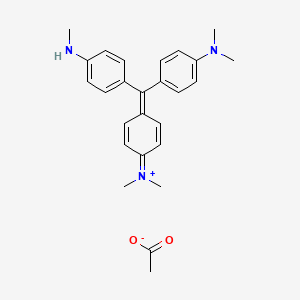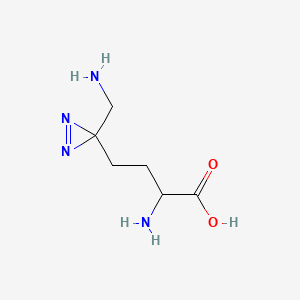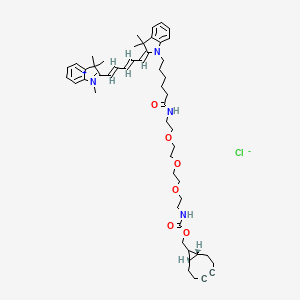
Cy5-PEG3-endo-BCN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy5-PEG3-endo-BCN is a derivative of Cyanine 5 (Cy5) dye, which includes three polyethylene glycol (PEG) units and the lyophilic bidentate macrocyclic ligand endo-BCN. This compound is known for its applications in click chemistry, particularly in catalyst-free reactions with azide-bearing molecules to form stable triazoles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG3-endo-BCN involves the conjugation of Cyanine 5 dye with three polyethylene glycol units and the endo-BCN ligand. The endo-BCN moiety facilitates the formation of macrocyclic complexes and enables click chemistry reactions. The reaction conditions typically involve mild temperatures and aqueous environments to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification systems to ensure high yield and purity. The compound is then lyophilized and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Cy5-PEG3-endo-BCN primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a catalyst and occurs under mild conditions, making it suitable for biological applications .
Common Reagents and Conditions
The common reagents used in reactions with this compound include azide-bearing molecules. The reaction conditions are typically aqueous and at room temperature, which helps in maintaining the integrity of the compound and the biological molecules involved .
Major Products Formed
The major products formed from reactions involving this compound are stable triazoles. These products are highly stable and can be used in various applications, including molecular imaging and drug delivery .
Wissenschaftliche Forschungsanwendungen
Cy5-PEG3-endo-BCN has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and macrocyclic complexes
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes
Medicine: Utilized in drug delivery systems and diagnostic imaging
Industry: Applied in the development of new materials and nanotechnology
Wirkmechanismus
The mechanism of action of Cy5-PEG3-endo-BCN involves its ability to undergo click chemistry reactions with azide-bearing molecules. The endo-BCN moiety facilitates the formation of stable triazoles, which can then be used for various applications. The molecular targets and pathways involved include the specific binding to azide groups on biomolecules, enabling precise labeling and tracking .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cy5-PEG4-endo-BCN
- Cy5-PEG2-endo-BCN
- Cy3-PEG3-endo-BCN
Uniqueness
Cy5-PEG3-endo-BCN is unique due to its specific combination of Cyanine 5 dye, three polyethylene glycol units, and the endo-BCN ligand. This combination provides it with high stability, biocompatibility, and versatility in various applications, particularly in click chemistry .
Eigenschaften
Molekularformel |
C51H69ClN4O6 |
|---|---|
Molekulargewicht |
869.6 g/mol |
IUPAC-Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C51H68N4O6.ClH/c1-50(2)42-22-15-17-24-44(42)54(5)46(50)26-12-8-13-27-47-51(3,4)43-23-16-18-25-45(43)55(47)31-19-9-14-28-48(56)52-29-32-58-34-36-60-37-35-59-33-30-53-49(57)61-38-41-39-20-10-6-7-11-21-40(39)41;/h8,12-13,15-18,22-27,39-41H,9-11,14,19-21,28-38H2,1-5H3,(H-,52,53,56,57);1H/t39-,40+,41?; |
InChI-Schlüssel |
UTYIVQUUDQUWSP-FAOVKVDHSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


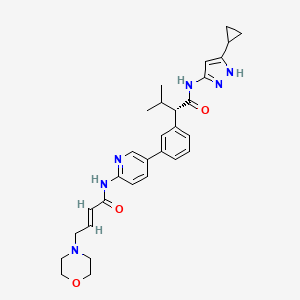
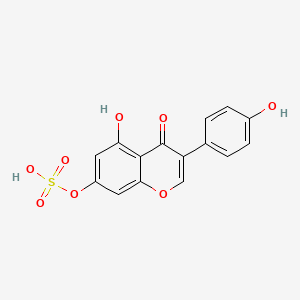
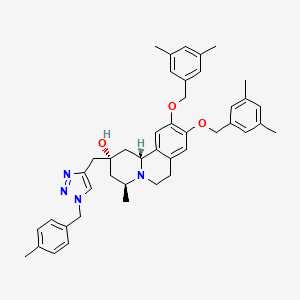
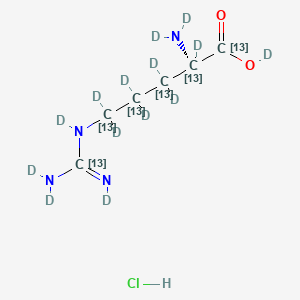
![[(1S,3S,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B12376629.png)
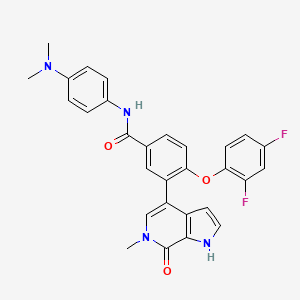
![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12376643.png)
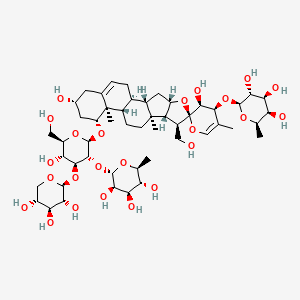
![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)
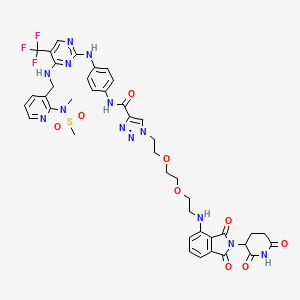
![3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12376656.png)
